

# Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PG-931

Cat. No.: B15617325

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## Introduction

NA-931 is a first-in-class, orally administered, small-molecule quadruple receptor agonist that simultaneously targets the insulin-like growth factor 1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulintropic polypeptide (GIP), and glucagon receptors.[1][2] This multi-pathway approach is designed to restore metabolic homeostasis, enhance weight loss, and preserve muscle mass, offering a potentially more comprehensive and well-tolerated treatment for obesity compared to existing therapies.[2][3][4] Preclinical and Phase 1 data have demonstrated promising efficacy and safety.[3] This document outlines the protocol for a Phase 2 clinical trial to evaluate the dose-response, efficacy, and safety of NA-931 in adults with obesity or overweight with associated comorbidities.

## Clinical Trial Protocol

**1.1 Study Title:** A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of Oral NA-931 for Chronic Weight Management in Adults with Obesity or Overweight.

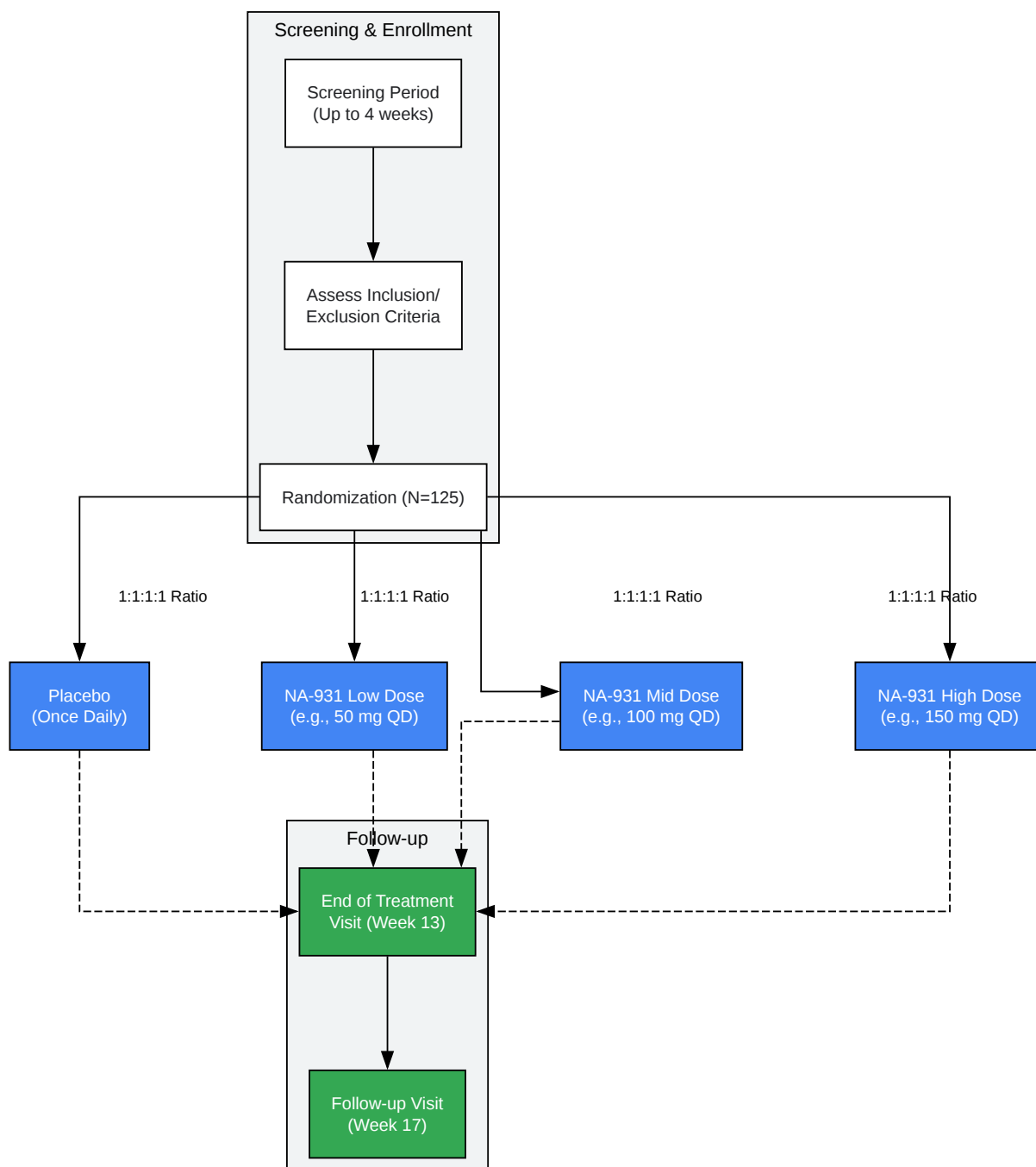
### 1.2 Study Objectives

- **Primary Objective:** To evaluate the dose-dependent effect of NA-931 on body weight reduction compared to placebo.
- **Secondary Objectives:**

- To assess the proportion of participants achieving clinically significant weight loss thresholds ( $\geq 5\%$ ,  $\geq 10\%$ , and  $\geq 12\%$ ).[\[5\]](#)
- To evaluate the effects of NA-931 on body composition, including fat mass and lean muscle mass.[\[1\]](#)
- To assess the effects of NA-931 on various cardiometabolic parameters.
- To characterize the safety and tolerability profile of NA-931.
- To evaluate the pharmacokinetics (PK) of NA-931.

### 1.3 Study Design

This is a 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[2\]](#)[\[5\]](#) Eligible participants will be randomized in a 1:1:1:1 ratio to receive one of three dose levels of NA-931 or a matching placebo, administered orally once daily.



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Caption: High-level overview of the parallel-group study design.

## 1.4 Patient Population

- Inclusion Criteria:
  - Male or female adults, aged 18-65 years.
  - Body Mass Index (BMI)  $\geq 30$  kg/m<sup>2</sup> or  $\geq 27$  kg/m<sup>2</sup> with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).[1]
  - History of at least one self-reported unsuccessful dietary effort to lose weight.[6]
  - Stable body weight (<5 kg change) for 3 months prior to screening.[6]
  - Willingness to follow a standardized diet and exercise counseling program.
  - Signed informed consent.
- Exclusion Criteria:
  - Previous or planned bariatric surgery.
  - Use of any weight-loss medication within 3 months of screening.
  - Uncontrolled diabetes (HbA1c > 10%).
  - History of pancreatitis or medullary thyroid carcinoma.[6]
  - Significant cardiovascular, renal, or hepatic disease.
  - Pregnancy or lactation.

## Study Endpoints and Assessments

Endpoint Category	Primary Endpoint	Secondary & Exploratory Endpoints
Efficacy	<ul style="list-style-type: none"><li>Percent change in body weight from baseline to Week 13.</li></ul>	<ul style="list-style-type: none"><li>Proportion of participants achieving <math>\geq 5\%</math>, <math>\geq 10\%</math>, and <math>\geq 12\%</math> weight loss at Week 13.</li><li>Absolute change in body weight.</li><li>Change in waist circumference.</li><li>Change in BMI.</li></ul>
Body Composition	<ul style="list-style-type: none"><li>Change from baseline in total body fat mass (kg).</li><li>Change from baseline in lean body mass (kg).</li></ul>	
Cardiometabolic	<ul style="list-style-type: none"><li>Change in systolic and diastolic blood pressure.</li><li>Change in HbA1c, fasting glucose, and insulin.</li><li>Change in lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).</li></ul>	
Safety & Tolerability	<ul style="list-style-type: none"><li>Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).</li><li>Changes in vital signs, ECGs, and clinical laboratory values.</li></ul>	
Pharmacokinetics	<ul style="list-style-type: none"><li>Plasma concentrations of NA-931 to determine C<sub>max</sub>, T<sub>max</sub>, and AUC.</li></ul>	

## Study Procedures and Methodologies

### 3.1 Schedule of Assessments

Assessment	Screening	Baseline (Day 1)	Week 4	Week 8	Week 13 (EOT)	Week 17 (Follow-up)
Informed Consent	X					
Inclusion/Exclusion Criteria	X	X				
Medical History	X					
Physical Examination	X	X				
Demographics	X					
Dispense Study Drug	X	X	X			
Vital Signs	X	X	X	X	X	X
Body Weight & Waist Circ.	X	X	X	X	X	X
Body Composition (DXA)	X	X				
12-Lead ECG	X	X				
Safety Labs	X	X	X	X	X	
Cardiometabolic Labs	X	X				

PK Sampling	X	X	X	X	
Adverse Event Monitoring	X	X	X	X	X
Diet/Exercise Counseling	X	X	X	X	

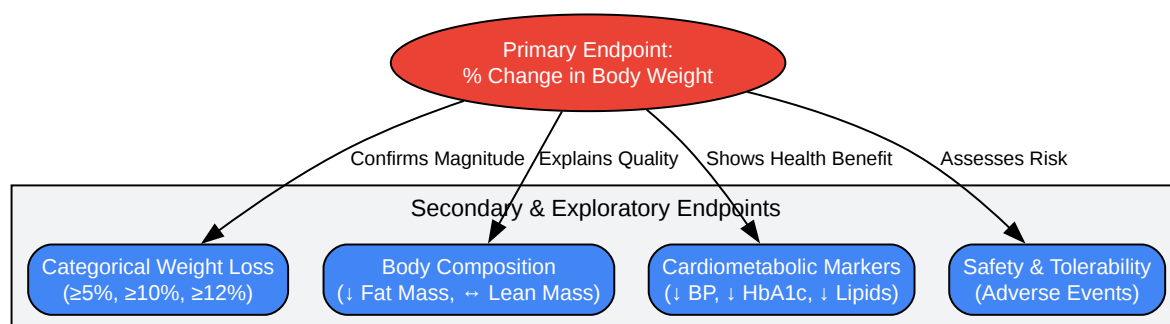
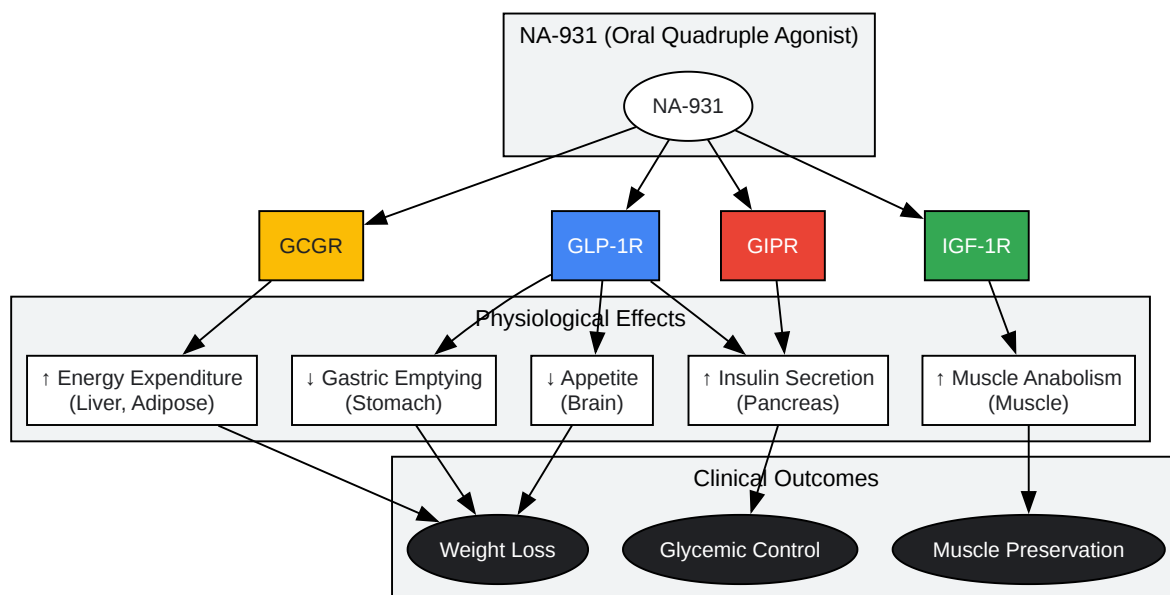
### 3.2 Experimental Protocols

- **Anthropometric Measurements:** Body weight will be measured in the morning after voiding, with the participant wearing light clothing and no shoes, using a calibrated digital scale. Waist circumference will be measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
- **Body Composition:** Total and regional fat mass and lean body mass will be assessed using Dual-Energy X-ray Absorptiometry (DXA), a non-invasive imaging technique.<sup>[7]</sup>
- **Cardiometabolic and Safety Labs:** Blood samples will be collected after an overnight fast. Standard enzymatic assays will be used for lipid panels and glucose. HbA1c will be measured by high-performance liquid chromatography (HPLC). A central laboratory will perform all analyses.
- **Pharmacokinetic Analysis:** Sparse PK blood samples will be collected at specified time points post-dose during clinic visits. Plasma concentrations of NA-931 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Data Presentation and Visualization

### 4.1 Mechanism of Action of NA-931

NA-931's unique quadruple agonism engages multiple metabolic pathways to achieve weight loss while preserving muscle.<sup>[1][4]</sup>



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- To cite this document: BenchChem. [Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#phase-2-clinical-trial-design-for-na-931-in-obesity]

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Address: 3281 E Guasti Rd

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